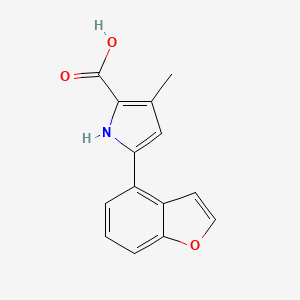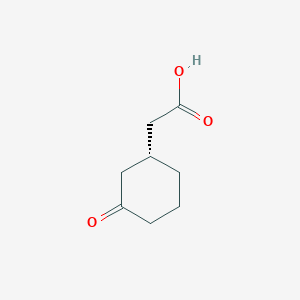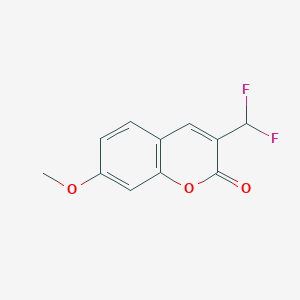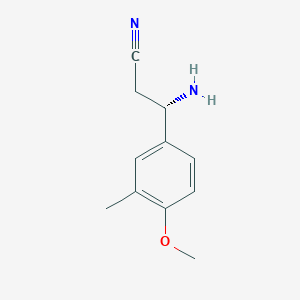
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid: , often referred to as Boc-protected trifluoromethylpyridine acetic acid , is a synthetic organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Let’s break down its components:
Pyridine Ring: The pyridine ring imparts aromaticity and basicity to the compound.
Trifluoromethyl Group (CF₃): This electron-withdrawing group enhances lipophilicity and influences reactivity.
Acetic Acid Moiety: The acetic acid functional group contributes acidity and solubility properties.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:
Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.
Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.
b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.
Análisis De Reacciones Químicas
Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:
Hydrolysis: Removal of the Boc protecting group using acid or base.
Esterification: Conversion of the carboxylic acid group to an ester.
Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.
Reduction: Reduction of the trifluoromethyl group.
Major products include Boc-deprotected derivatives, esters, and substituted pyridines.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Medicinal Chemistry: As a building block for drug design due to its trifluoromethyl group’s bioisosteric properties.
Agrochemicals: Potential herbicides or fungicides.
Materials Science: Incorporation into polymers or materials with desired properties.
Fluorine Chemistry: Studying reactivity and selectivity in fluorinated compounds.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.
Comparación Con Compuestos Similares
Boc-protected trifluoromethylpyridine acetic acid stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include other Boc-protected pyridine derivatives and trifluoromethyl-substituted acids.
Propiedades
Fórmula molecular |
C13H15F3N2O4 |
|---|---|
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
DAALTQGWNWMTSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)




![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)




![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)

